molecular formula C28H23FN4O3S B2762165 N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034352-75-3

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2762165
CAS RN: 2034352-75-3
M. Wt: 514.58
InChI Key: XNJJLWHCXRFOIA-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H23FN4O3S and its molecular weight is 514.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Studies on Related Compounds

  • Preclinical Pharmacology of NMDA Receptor Antagonists :

    • Studies on compounds like CERC-301, which is an NMDA receptor antagonist, demonstrate applications in exploring treatments for major depressive disorder through receptor occupancy studies. These investigations include pharmacodynamic and pharmacokinetic properties to guide dose selection in clinical trials [R. Garner et al., 2015].
  • Neuroimaging with Radioligands :

    • Radioligands such as [(18)f]p-MPPF and 18F-MPPF are used in PET imaging to study receptor binding in the brain, particularly for serotonin and dopamine receptors. This has applications in understanding the pathophysiology of various neurological disorders and evaluating the effectiveness of pharmacological interventions [J. Passchier et al., 2000; A. Didelot et al., 2010].
  • Toxicology and Safety Pharmacology :

    • The investigation into the safety pharmacology and neurotoxicity studies of pharmacological compounds, such as those structurally related to the compound , is crucial for assessing potential drug candidates' safety profile before human trials [R. Garner et al., 2015].

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O3S/c1-36-22-13-11-21(12-14-22)33-27(35)26-25(23(16-31-26)19-5-3-2-4-6-19)32-28(33)37-17-24(34)30-15-18-7-9-20(29)10-8-18/h2-14,16,31H,15,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJJLWHCXRFOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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